4-{[(E)-anthracen-9-ylmethylidene]amino}-N-carbamimidoylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}GUANIDINE is a complex organic compound that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes an anthracene moiety linked to a benzenesulfonyl group via a methylene bridge, and a guanidine group attached to the benzenesulfonyl unit. The presence of these functional groups endows the compound with unique chemical and biological properties, making it a valuable subject of study.
Vorbereitungsmethoden
The synthesis of N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}GUANIDINE typically involves a multi-step process. One common method includes the condensation of anthracene-9-carbaldehyde with 4-aminobenzenesulfonyl chloride to form an intermediate Schiff base. This intermediate is then reacted with guanidine to yield the final product. The reaction conditions often involve the use of an acid catalyst and an organic solvent such as ethanol to facilitate the condensation reaction .
Analyse Chemischer Reaktionen
N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}GUANIDINE undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols
Wissenschaftliche Forschungsanwendungen
N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}GUANIDINE has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}GUANIDINE involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX is achieved through the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its activity. Additionally, the guanidine group can interact with nucleic acids and proteins, influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}GUANIDINE can be compared with other similar compounds, such as:
N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}AMINE: This compound lacks the guanidine group, which significantly alters its biological activity and chemical reactivity.
N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}UREA: The presence of a urea group instead of guanidine affects its hydrogen bonding capabilities and overall stability.
N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}THIOUREA: The thiourea group introduces sulfur, which can enhance the compound’s nucleophilicity and reactivity towards electrophiles.
These comparisons highlight the unique properties of N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}GUANIDINE, particularly its guanidine group, which plays a crucial role in its biological and chemical behavior.
Eigenschaften
Molekularformel |
C22H18N4O2S |
---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
2-[4-(anthracen-9-ylmethylideneamino)phenyl]sulfonylguanidine |
InChI |
InChI=1S/C22H18N4O2S/c23-22(24)26-29(27,28)18-11-9-17(10-12-18)25-14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14H,(H4,23,24,26) |
InChI-Schlüssel |
UNOUCIULIKQLOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=C(C=C4)S(=O)(=O)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.